tert-Butyl (cyclopropylmethyl)glycinate
CAS No.:
Cat. No.: VC17848821
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO2 |
|---|---|
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | tert-butyl 2-(cyclopropylmethylamino)acetate |
| Standard InChI | InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-11-6-8-4-5-8/h8,11H,4-7H2,1-3H3 |
| Standard InChI Key | LGDCSLHTGLWBNO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CNCC1CC1 |
Introduction
Structural and Chemical Identity
Molecular Architecture
tert-Butyl (cyclopropylmethyl)glycinate hydrochloride belongs to the class of amino acid esters, featuring a glycine backbone modified by a tert-butyl ester group and a cyclopropylmethylamine substituent. The hydrochloride salt enhances its crystallinity and stability, facilitating handling in laboratory settings . The IUPAC name, tert-butyl (cyclopropylmethyl)glycinate hydrochloride, reflects its systematic structure: a glycinate esterified with a tert-butyl group and substituted at the amino position with a cyclopropylmethyl group, neutralized by hydrochloric acid .
Key Structural Features:
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tert-Butyl ester: Provides steric protection against nucleophilic attack, improving stability under basic conditions.
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Cyclopropylmethyl group: Introduces conformational rigidity, potentially enhancing receptor binding affinity in drug candidates.
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Hydrochloride salt: Improves solubility in polar solvents and mitigates hygroscopicity .
Physicochemical Properties
The compound’s molecular formula is C₁₀H₂₀ClNO₂, with a molecular weight of 221.72 g/mol . Its physical form is a white to off-white powder, stored at room temperature to prevent degradation . The purity of commercially available batches typically exceeds 95%, as verified by high-performance liquid chromatography (HPLC) .
Synthesis and Production
Synthetic Routes
The synthesis of tert-butyl (cyclopropylmethyl)glycinate hydrochloride typically involves a two-step process:
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Esterification of glycine: Glycine reacts with tert-butanol under acidic conditions to form tert-butyl glycinate.
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N-Alkylation: The amino group of tert-butyl glycinate undergoes alkylation with cyclopropylmethyl bromide or chloride, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Critical Reaction Parameters:
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Temperature: Controlled between 0–25°C to minimize side reactions.
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Solvent: Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
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Catalyst: Triethylamine or similar bases facilitate deprotonation during alkylation .
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to optimize yield and purity. Key steps include:
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Automated pH adjustment: Ensures precise neutralization during salt formation.
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Crystallization: The product is purified via recrystallization from ethanol/water mixtures, achieving >95% purity .
Applications in Pharmaceutical Research
Drug Intermediate
The cyclopropylmethyl group’s rigidity makes this compound valuable in designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, it serves as a precursor in synthesizing candidates for inflammatory and oncological targets .
Conformational Studies
Researchers leverage the cyclopropane ring’s restricted rotation to study ligand-receptor interactions. Nuclear magnetic resonance (NMR) studies of derivatives reveal how conformational constraints affect binding kinetics .
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